

Aplaviroc: A Chemical Probe for Elucidating CCR5 Function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, macrophages, and dendritic cells to sites of inflammation.[1] Beyond its physiological function, CCR5 gained significant attention as a major co-receptor for the entry of macrophage-tropic (R5) strains of human immunodeficiency virus type 1 (HIV-1) into host cells.[1] This discovery positioned CCR5 as a critical therapeutic target for HIV-1 infection and spurred the development of small molecule antagonists.

Aplaviroc (formerly GW-873140 or AK602) is a potent, non-competitive allosteric antagonist of the CCR5 receptor.[2] It belongs to the spiro-diketo-piperazine class of compounds and exhibits high-affinity binding to human CCR5, effectively blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry.[2][3] Although the clinical development of **Aplaviroc** for HIV-1 treatment was discontinued due to concerns of hepatotoxicity, its well-characterized mechanism of action and potent in vitro activity make it a valuable chemical probe for investigating the multifaceted functions of CCR5. [4][5]

This technical guide provides a comprehensive overview of **Aplaviroc** as a chemical probe for studying CCR5. It includes a detailed description of its mechanism of action, quantitative data



on its binding and inhibitory activities, detailed experimental protocols for its use in various assays, and a discussion of its specificity and potential off-target effects.

Mechanism of Action

Aplaviroc functions as a negative allosteric modulator of CCR5.[6] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, distinct from the binding site of the natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the HIV-1 gp120 protein.[6] This binding induces a conformational change in the CCR5 receptor, rendering it unrecognizable to gp120 and preventing the subsequent fusion of the viral and cellular membranes.[6]

Interestingly, while **Aplaviroc** is a functional antagonist of chemokine-induced signaling, it can paradoxically enhance the binding of the chemokine CCL5 to G protein-uncoupled CCR5 conformations.[7] This highlights the complexity of its allosteric modulation and underscores the importance of using functional assays to characterize its inhibitory effects.

Data Presentation

Table 1: Aplaviroc Binding Affinity and Kinetics for

Human CCR5

Parameter	Value	Cell/System	Reference
Dissociation Constant (Kd)	~0.18 - 0.40 nM	Membranes from CCR5-expressing cells	[7]
Dissociation Half-life (t1/2)	~24 hours (at 22°C)	Membranes from CCR5-expressing cells	[7]
Receptor Occupancy (in vivo)	>98% within 2-3 hours of dosing	Human peripheral blood mononuclear cells	[8]
Time to 50% Receptor Occupancy (washout)	>100 hours	Human peripheral blood mononuclear cells	[8]



Table 2: Aplaviroc In Vitro Inhibitory Activity

Assay	IC50 / EC50	Virus Strain <i>l</i> Ligand	Cell Line / System	Reference
HIV-1 Entry Inhibition	0.2 - 0.6 nM	R5-tropic HIV-1 isolates	Peripheral Blood Mononuclear Cells (PBMCs)	[3]
HIV-1 Neutralization (Pseudovirus)	2.3 nM	HIV-1 JR-FL	TZM-bl cells	[2]
HIV-1 Neutralization (Pseudovirus)	4.9 nM	HIV-1 YU2	TZM-bl cells	[2]
Calcium Mobilization	Fully prevents	CCL5 (RANTES)	Not specified	[6]
Chemotaxis	Not specified	Not specified	Not specified	
GTPyS Binding	Not specified	Not specified	Not specified	_

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell type, ligand concentration, and assay format.

Experimental Protocols Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of **Aplaviroc** to compete with a radiolabeled CCR5 ligand for binding to the receptor.

Methodology:[9][10][11]

- Membrane Preparation:
 - Culture cells expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells stably transfected with CCR5).



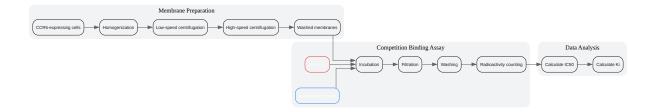
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
- Determine the protein concentration of the membrane preparation.
- · Competition Binding Assay:
 - In a 96-well plate, add a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]CCL5 or [3H]Maraviroc) to each well.
 - Add increasing concentrations of **Aplaviroc** (e.g., from 1 pM to 1 μ M) or vehicle control.
 - Add the cell membrane preparation to each well to initiate the binding reaction.
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
 - Terminate the binding reaction by rapid filtration through a glass fiber filter plate (presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
 - Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
 - Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

 Determine the non-specific binding by including a high concentration of an unlabeled CCR5 ligand (e.g., 1 μM Maraviroc).



- Subtract the non-specific binding from the total binding to obtain the specific binding at each **Aplaviroc** concentration.
- Plot the percentage of specific binding against the logarithm of the Aplaviroc concentration.
- Determine the IC50 value (the concentration of **Aplaviroc** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Click to download full resolution via product page

Receptor Binding Assay Workflow

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of **Aplaviroc** to inhibit the entry of HIV-1 pseudoviruses into CCR5-expressing target cells.



Methodology:[2][12][13][14][15]

Production of HIV-1 Pseudoviruses:

- Co-transfect 293T cells with a plasmid encoding an R5-tropic HIV-1 envelope glycoprotein (e.g., from the JR-FL or BaL strains) and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
- Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours posttransfection.
- Clarify the supernatant by centrifugation and filter through a 0.45 μm filter.
- Titer the pseudovirus stock on target cells to determine the optimal dilution for the neutralization assay.

Neutralization Assay:

- Seed CCR5-expressing target cells (e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
- Pre-incubate the HIV-1 pseudoviruses with serial dilutions of **Aplaviroc** (e.g., from 0.01 nM to 100 nM) or a vehicle control for 1 hour at 37°C.
- Add the virus-Aplaviroc mixture to the target cells.
- Incubate the cells for 48-72 hours at 37°C.
- Measure the reporter gene expression (e.g., luciferase activity by adding a luciferase substrate and measuring luminescence, or GFP expression by flow cytometry).

Data Analysis:

- Calculate the percentage of inhibition of viral entry for each **Aplaviroc** concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the Aplaviroc concentration.



Determine the IC50 value (the concentration of **Aplaviroc** that inhibits 50% of viral entry)
 by non-linear regression analysis.

HIV-1 Pseudovirus Entry Assay Workflow

Chemotaxis Assay

This assay measures the ability of **Aplaviroc** to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Methodology:[16][17][18]

- Cell Preparation:
 - Use a cell line that expresses CCR5 and is known to undergo chemotaxis (e.g., a T cell line like Jurkat, or primary T cells).
 - Wash the cells and resuspend them in a serum-free assay medium.
- Chemotaxis Assay:
 - $\circ~$ Use a transwell migration plate with a porous membrane (e.g., 5 μm pore size for lymphocytes).
 - In the lower chamber, add the assay medium containing a CCR5 chemokine ligand (e.g., 10-100 ng/mL of CCL5) or a vehicle control.
 - \circ In the upper chamber, add the CCR5-expressing cells that have been pre-incubated with various concentrations of **Aplaviroc** (e.g., from 1 nM to 1 μ M) or a vehicle control for 30-60 minutes at 37°C.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 2-4 hours).
- Quantification of Migration:
 - After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.



- Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).
- Count the number of migrated cells in several microscopic fields.
- Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., CyQuant GR dye).
- Data Analysis:
 - Calculate the percentage of inhibition of chemotaxis for each **Aplaviroc** concentration relative to the chemokine-only control.
 - Plot the percentage of inhibition against the logarithm of the **Aplaviroc** concentration.
 - Determine the IC50 value by non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the ability of **Aplaviroc** to block the increase in intracellular calcium concentration induced by CCR5 agonists.

Methodology:[19][20][21][22][23]

- Cell Preparation and Dye Loading:
 - Use CCR5-expressing cells (e.g., CHO-K1/CCR5 or a relevant immune cell line).
 - Wash the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
 - Wash the cells to remove excess dye.
- Calcium Flux Measurement:



- Resuspend the dye-loaded cells in the assay buffer.
- Aliquot the cells into a 96-well plate.
- Pre-incubate the cells with various concentrations of **Aplaviroc** or a vehicle control for a short period (e.g., 10-15 minutes).
- Use a fluorescence plate reader equipped with an injector to measure the fluorescence intensity over time.
- Establish a baseline fluorescence reading.
- Inject a CCR5 agonist (e.g., CCL5) into the wells and immediately begin recording the fluorescence intensity.
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
 - Calculate the peak fluorescence response for each condition.
 - Determine the percentage of inhibition of the calcium response for each **Aplaviroc** concentration relative to the agonist-only control.
 - Plot the percentage of inhibition against the logarithm of the Aplaviroc concentration and determine the IC50 value.

CCR5 Signaling Pathways and Inhibition by Aplaviroc

CCR5 activation by its chemokine ligands initiates a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. As a GPCR, CCR5 couples to heterotrimeric G proteins, primarily of the Gai family.[1][24]

Upon ligand binding, the G protein dissociates into its Gαi and Gβy subunits, which then activate downstream effector molecules.[25] Key signaling pathways activated downstream of





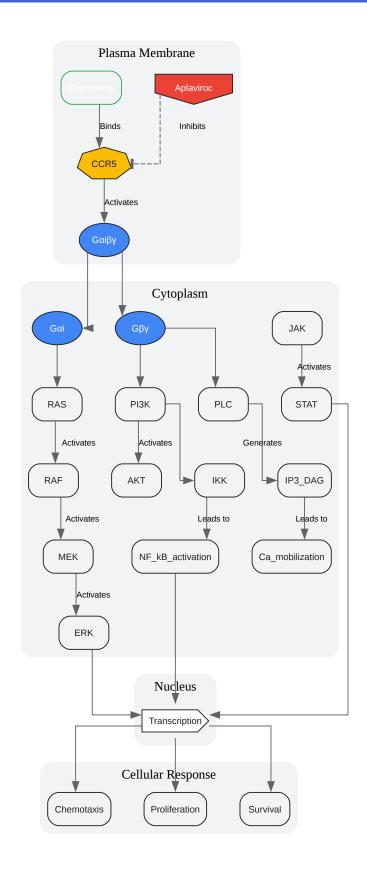


CCR5 include:

- Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, leading to the phosphorylation and activation of Akt.[7][26] The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR5 activation can lead to the
 phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), p38
 MAPK, and c-Jun N-terminal kinase (JNK).[24][25] These pathways are involved in a wide
 range of cellular processes, including gene expression, proliferation, and apoptosis.
- Phospholipase C (PLC)/Calcium Mobilization Pathway: The Gβy subunit can also activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
- Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: CCR5
 can also signal through G protein-independent mechanisms involving the JAK/STAT
 pathway, which is important for cytokine signaling and immune regulation.[25]

Aplaviroc, by allosterically inhibiting the active conformation of CCR5, prevents the initiation of these downstream signaling cascades.





Click to download full resolution via product page

CCR5 Signaling Pathway and Aplaviroc Inhibition



Specificity and Off-Target Effects

A critical aspect of a chemical probe is its specificity for the intended target. While **Aplaviroc** is a potent and selective CCR5 antagonist, it is important to consider potential off-target effects, especially when interpreting experimental results.

Preclinical studies have shown that **Aplaviroc** is a substrate and an inhibitor of the organic anion transport protein 1B1 (OATP1B1), which could contribute to its hepatic accumulation and the observed hepatotoxicity in clinical trials.[4] When using **Aplaviroc** as a chemical probe, it is advisable to use the lowest effective concentration and to consider control experiments to rule out off-target effects, particularly in cell types that express OATP1B1.

Furthermore, as with any small molecule inhibitor, a comprehensive off-target screening against a panel of receptors, ion channels, and enzymes would provide a more complete picture of its selectivity profile.[27][28]

Conclusion

Aplaviroc is a powerful chemical probe for dissecting the diverse biological roles of the CCR5 receptor. Its well-defined mechanism as a non-competitive allosteric antagonist, coupled with its high potency, allows for the effective inhibition of CCR5-mediated processes in vitro. This technical guide provides a foundation for researchers to utilize **Aplaviroc** in their studies, from detailed experimental protocols to an understanding of the underlying signaling pathways. While its clinical development was halted, the wealth of data generated for **Aplaviroc** makes it a valuable tool for advancing our understanding of CCR5 in health and disease. By carefully considering its mechanism of action and potential off-target effects, researchers can confidently employ **Aplaviroc** to elucidate the intricate functions of this important chemokine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Chemokine receptor CCR5: insights into structure, function, and regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Conjugation Approach Enhances Breadth and Potency of Neutralization of Anti-HIV-1 Antibodies and CD4-IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) PMC [pmc.ncbi.nlm.nih.gov]
- 5. aplaviroc | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL5/CCR5 axis in human diseases and related treatments PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. scite.ai [scite.ai]
- 11. revvity.com [revvity.com]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Migration Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. bu.edu [bu.edu]
- 20. CALCIUM STAINING PROTOCOL [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]



- 23. resources.revvity.com [resources.revvity.com]
- 24. CCR5 Pathway in Macrophages | Thermo Fisher Scientific US [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. criver.com [criver.com]
- 28. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aplaviroc: A Chemical Probe for Elucidating CCR5
 Function]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15606186#aplaviroc-as-a-chemical-probe-for-ccr5-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com